1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one
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Overview
Description
- The final step involves the reaction of the piperidine-imidazo-pyridazine intermediate with 2-methylbenzoyl chloride.
- Reaction conditions: Stirring at room temperature in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one can be achieved through a multi-step process involving the following key steps:
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Formation of 2-Methylimidazo[1,2-b]pyridazine:
- Starting from 2-aminopyridine and glyoxal, the imidazo-pyridazine core can be synthesized through a condensation reaction.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
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Attachment of the Piperidine Ring:
- The imidazo-pyridazine intermediate is then reacted with piperidine in the presence of a suitable base such as potassium carbonate.
- Reaction conditions: Reflux in acetonitrile.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
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Reduction:
- Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
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Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Bromine in chloroform.
Major Products:
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of alcohols.
- Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one has several scientific research applications:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
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Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
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Industry:
- Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- The compound may interact with enzymes or receptors involved in cellular signaling pathways.
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Pathways Involved:
- It could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-b]pyridazine
- Piperidinyl-phenyl-ethanone derivatives
Comparison:
- 1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H26N4O2/c1-16-5-3-4-6-19(16)13-22(27)25-11-9-18(10-12-25)15-28-21-8-7-20-23-17(2)14-26(20)24-21/h3-8,14,18H,9-13,15H2,1-2H3 |
InChI Key |
VVVZEQPRHSIDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C |
Origin of Product |
United States |
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